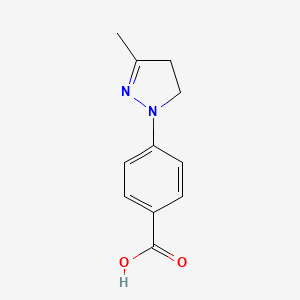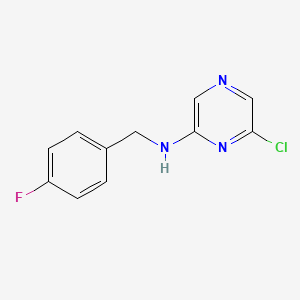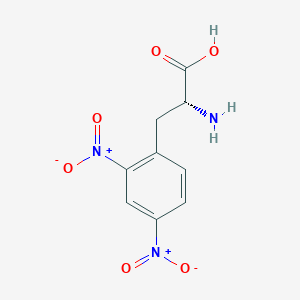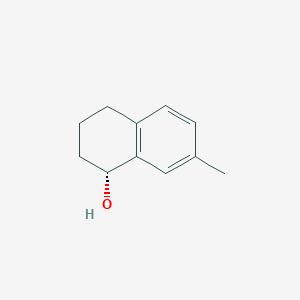
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa or pKb), and reactivity.Scientific Research Applications
Chemical Recycling and Drug Discovery
One notable application of compounds related to (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is in the field of chemical recycling, specifically involving poly(ethylene terephthalate) (PET). Research highlights innovative methods for recycling PET to recover pure monomers, such as terephthalic acid, which can be repolymerized. This process involves hydrolysis and glycolysis techniques, showcasing the compound's utility in enhancing sustainability and resource recovery in the plastics industry (Karayannidis & Achilias, 2007).
Role in Cancer and CNS Drug Discovery
Tetrahydroisoquinoline (THIQ) derivatives, structurally related to (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, have been explored for their therapeutic potential across various diseases. Initially investigated for neurotoxic properties, these compounds later revealed preventive effects against Parkinsonism in mammals. Their potential as anticancer agents has been recognized, with the approval of trabectedin for treating soft tissue sarcomas marking a significant milestone. THIQ derivatives have shown promise in drug discovery for cancer, central nervous system disorders, and infectious diseases, highlighting the versatile applications of compounds within this chemical family (Singh & Shah, 2017).
Environmental and Health Impact Studies
The environmental and health impacts of related compounds, such as polychlorinated naphthalenes (PCNs), have been a subject of research due to their toxicity and persistence. Studies on PCNs, which share a naphthalene backbone with (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, indicate the need for further investigation into the human health effects of such compounds, especially through dietary intake. This underscores the importance of understanding the environmental and health implications of chemically related compounds (Domingo, 2004).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Safety data sheets (SDS) are a common source of this information.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions, or investigations into its properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.
properties
IUPAC Name |
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIZDAMIVSNIR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
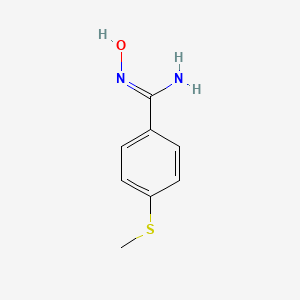
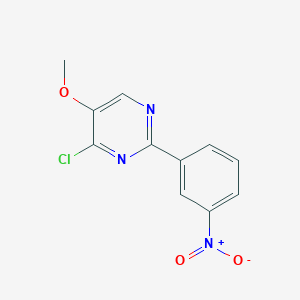

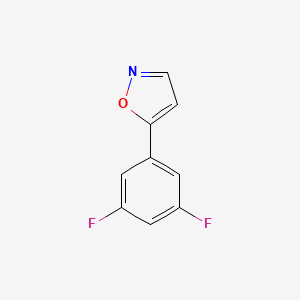

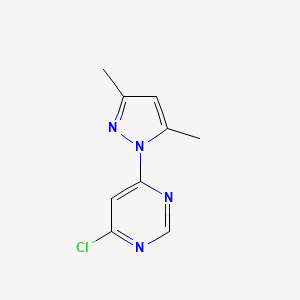
![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)
